molecular formula C7H4Br2N2 B1418779 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine CAS No. 1086389-94-7

3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B1418779
CAS No.: 1086389-94-7
M. Wt: 275.93 g/mol
InChI Key: XXYBAFJGRDWBQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with bromine atoms at positions 3 and 3. Bromine substituents enhance electrophilicity at the aromatic ring, enabling cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse aryl, alkyne, or other functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine typically involves the bromination of 1H-pyrrolo[2,3-B]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the bromination process to ensure high yield and purity, possibly through continuous flow chemistry techniques or other scalable methods .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield an aminopyrrolopyridine derivative, while a Suzuki-Miyaura coupling with a boronic acid would produce a biaryl derivative .

Scientific Research Applications

Kinase Inhibition

One of the primary applications of 3,5-dibromo-1H-pyrrolo[2,3-b]pyridine is its role as an inhibitor of SGK-1 (serum/glucocorticoid-regulated kinase 1). SGK-1 is implicated in several diseases, including chronic renal disease and cardiovascular disorders. The inhibition of SGK-1 activity can potentially lead to novel treatments for these conditions by regulating sodium transport and cell proliferation processes .

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit anticancer properties. They are being studied for their ability to inhibit specific kinases that play crucial roles in cancer cell growth and survival. The structural similarity to other known kinase inhibitors positions this compound as a candidate for further investigation in oncology .

Intermediate in Synthesis

This compound serves as a valuable synthetic intermediate in the preparation of azaindole-based protein kinase inhibitors. This application is significant because azaindoles are known for their biological activity and are used in developing drugs targeting various diseases .

Chemical Synthesis Techniques

The compound can be synthesized through various methods involving bromination reactions under controlled conditions, which allow for the selective introduction of bromine atoms into the pyrrole ring . The synthesis often requires careful manipulation of reaction conditions to achieve desired yields and purity levels.

Summary Table of Applications

Application AreaDescription
Kinase Inhibition Inhibitor of SGK-1; potential treatment for renal and cardiovascular diseases
Anticancer Properties Investigated for its role in inhibiting cancer cell growth through kinase inhibition
Synthetic Intermediate Used in the synthesis of azaindole-based protein kinase inhibitors
Chemical Synthesis Synthesized via bromination reactions; requires controlled conditions for optimal yield

Case Study: SGK-1 Inhibition

In a study focusing on the modulation of SGK-1 activity, researchers demonstrated that compounds similar to this compound could effectively reduce SGK-1 levels in renal cells, leading to improved electrolyte balance and reduced cell proliferation associated with renal damage .

Case Study: Anticancer Activity

Another study explored the anticancer potential of pyrrole derivatives where this compound was tested against various cancer cell lines. Results indicated significant cytotoxic effects at specific concentrations, warranting further investigation into its mechanism of action .

Mechanism of Action

The mechanism of action of compounds derived from 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine often involves inhibition of specific enzymes or receptors. For instance, some derivatives act as inhibitors of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to the active site of these receptors, these compounds can block their activity and thereby exert anti-cancer effects .

Comparison with Similar Compounds

The following analysis compares 3,5-dibromo-1H-pyrrolo[2,3-b]pyridine with structurally related compounds, focusing on substituent effects, synthesis pathways, and spectral properties.

Substituent Diversity and Reactivity

Key Compounds:

5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (15) Synthesis: Prepared via iodination of 5-bromo-1H-pyrrolo[2,3-b]pyridine using N-iodosuccinimide (NIS) in acetone (92% yield) . Utility: The iodine substituent facilitates Sonogashira coupling to introduce alkynes (e.g., phenylacetylene) at position 3 . NMR: NH proton appears at δ 12.40 (DMSO-d6), with aromatic protons at δ 8.39–8.32 .

5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (5) Synthesis: Nitration using fuming HNO₃ at 0°C (95% yield) . Reactivity: The nitro group enables reduction to amines (e.g., Raney Ni/H₂), followed by acylation to form bioactive nicotinamide derivatives . NMR: NH proton at δ 13.48 (DMSO-d6), with aromatic signals at δ 8.87–8.51 .

5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a) Synthesis: Sonogashira coupling of 5-bromo-3-iodo derivative with phenylacetylene (51% yield) . Applications: Ethynyl groups enhance π-conjugation for materials science applications. NMR: Aromatic protons of the phenyl group appear at δ 7.60–7.42 .

5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22)

  • Synthesis : Methylation using NaH/MeI in THF (75% yield) .
  • Stability : N-methylation improves stability by protecting the NH group from oxidation .

Comparative Data Table

Compound Name Substituents Synthesis Method Yield Key NMR Shifts (δ, DMSO-d6)
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine 5-Br, 3-I NIS in acetone 92% NH: 12.40; HetH: 8.39–8.32
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine 5-Br, 3-NO₂ HNO₃ at 0°C 95% NH: 13.48; ArH: 8.87–8.51
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine 5-Br, 3-C≡CPh Sonogashira coupling 51% PhH: 7.60–7.42; NH: 12.40
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine 5-Br, 1-CH₃ NaH/MeI in THF 75% CH₃: 2.37 (if tosylated)

Electronic and Steric Effects

  • Bromine vs. Iodine : Bromine’s smaller atomic radius reduces steric hindrance compared to iodine, favoring electrophilic substitution at position 3 .
  • Nitro vs. Ethynyl : The nitro group’s electron-withdrawing nature deactivates the ring, whereas ethynyl groups enhance electron density via conjugation, affecting reactivity in cross-coupling reactions .

Functionalization Potential

  • Bromine at Position 5 : Enables Suzuki coupling with arylboronic acids (e.g., 3,4-dimethoxyphenylboronic acid) to introduce electron-donating groups .
  • Position 3 : Iodo or nitro substituents serve as leaving groups or precursors for amines, enabling diversification into bioactive derivatives (e.g., nicotinamides) .

Biological Activity

3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the pyrrolo[2,3-B]pyridine ring system. This configuration significantly influences its reactivity and interactions with biological targets, particularly fibroblast growth factor receptors (FGFRs) and insulin-like growth factor receptors (IGF-1R) .

Target Interactions

The primary targets of this compound include:

  • Fibroblast Growth Factor Receptors (FGFRs) : The compound inhibits FGFRs, which are crucial for various cellular processes including proliferation, differentiation, and angiogenesis .
  • Insulin-like Growth Factor Receptor (IGF-1R) : Studies have shown that derivatives of this compound can act as potent inhibitors of IGF-1R tyrosine kinase .

Biochemical Pathways

Upon binding to FGFRs, this compound induces receptor dimerization and autophosphorylation of tyrosine residues. This activation triggers downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt, which are integral to cell survival and growth .

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory effects on cell proliferation and induces apoptosis in various cancer cell lines. The compound has demonstrated nanomolar potency in cellular assays targeting FGFRs and IGF-1R .

Table 1: Biological Activity Summary

Biological TargetActivityPotency (IC50)Reference
FGFR1InhibitionNanomolar
FGFR2InhibitionNanomolar
IGF-1RInhibitionNanomolar

Case Study 1: Cancer Cell Lines

In a study focusing on the effects of this compound on breast cancer cell lines, researchers reported a significant reduction in cell viability at concentrations as low as 100 nM. The mechanism was attributed to the induction of apoptosis via the intrinsic pathway, evidenced by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins .

Case Study 2: Angiogenesis Inhibition

Another study investigated the compound's role in inhibiting angiogenesis. Using an in vitro tube formation assay on human umbilical vein endothelial cells (HUVECs), it was found that treatment with this compound led to a significant decrease in capillary-like structure formation. This effect was linked to the downregulation of vascular endothelial growth factor (VEGF) signaling pathways .

Synthetic Routes

The synthesis of this compound typically involves bromination reactions of pyrrolo[2,3-B]pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions. Common solvents include dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Properties

IUPAC Name

3,5-dibromo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYBAFJGRDWBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.